Silane, triethyl(1Z)-1-hexenyl-

Description

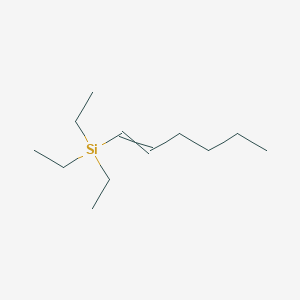

Silane, triethyl(1Z)-1-hexenyl- is an organosilicon compound featuring a silicon atom bonded to three ethyl groups and a (1Z)-1-hexenyl substituent. The (1Z)-1-hexenyl group introduces a double bond in the Z-configuration, influencing steric and electronic properties. Organosilicon compounds like this are valued for their thermal stability and versatility in modifying organic molecules .

Properties

CAS No. |

62621-38-9 |

|---|---|

Molecular Formula |

C12H26Si |

Molecular Weight |

198.42 g/mol |

IUPAC Name |

triethyl(hex-1-enyl)silane |

InChI |

InChI=1S/C12H26Si/c1-5-9-10-11-12-13(6-2,7-3)8-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

JDYCKPYEJSVMSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C[Si](CC)(CC)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects : The (1Z)-1-hexenyl group in the target compound introduces steric hindrance and electronic unsaturation compared to saturated analogs like hexamethyldisiloxane. This may enhance reactivity in addition or polymerization reactions .

- Z-Configuration: The Z-configuration of the hexenyl group could lead to distinct stereochemical outcomes in synthesis, differing from E-isomers or non-chiral silanes .

- Safety Profile : Unlike 1-hexene, which is highly flammable (flash point: -26°C), silane derivatives with bulky substituents (e.g., triethyl groups) may exhibit reduced volatility and flammability .

Stability and Handling

- The (1Z)-1-hexenyl group’s double bond may render the compound susceptible to oxidation or radical-initiated polymerization, necessitating storage under inert atmospheres. In contrast, hexamethyldisiloxane is highly stable and non-reactive under standard conditions .

Research Findings and Limitations

- Synthetic Utility: Analogous silanes (e.g., and ) are employed in forming carbon-silicon bonds, suggesting the target compound could serve as a precursor in organometallic chemistry .

Q & A

Q. What are the established synthetic routes for preparing triethyl(1Z)-1-hexenylsilane, and how can reaction conditions be optimized for yield and stereoselectivity?

Triethyl(1Z)-1-hexenylsilane is typically synthesized via hydrosilylation reactions. A common approach involves reacting triethylsilane with 1-hexyne in the presence of transition metal catalysts (e.g., Pt or Rh complexes) under inert conditions to control stereochemistry . Optimization requires careful tuning of catalyst loading, solvent polarity (e.g., toluene or THF), and temperature (60–80°C). Monitoring reaction progress via <sup>1</sup>H NMR for the disappearance of the alkyne proton (δ 1.8–2.1 ppm) is critical . Yield improvements (>70%) are achievable by using stoichiometric silane excess (1.5–2.0 eq) and avoiding moisture .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be applied to confirm the structure and purity of triethyl(1Z)-1-hexenylsilane?

- <sup>1</sup>H NMR : Key signals include the vinyl proton (δ 5.2–5.6 ppm, J = 10–12 Hz for Z-configuration) and triethylsilyl groups (δ 0.5–1.1 ppm for Si–CH2CH3) .

- IR : Absorbances at 2100–2150 cm<sup>−1</sup> (Si–H stretch) and 1600–1650 cm<sup>−1</sup> (C=C) confirm functional groups .

- GC-MS : A molecular ion peak at m/z ≈ 214 (C11H24Si) and fragmentation patterns (e.g., loss of ethyl groups) validate purity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of hydrosilylation reactions involving triethylsilane and terminal alkynes?

The stereoselectivity (Z/E) in hydrosilylation is governed by the catalyst’s electronic and steric effects. Pt-based catalysts (e.g., Karstedt’s catalyst) favor anti-Markovnikov addition and Z-selectivity due to π-complex stabilization of the alkyne . Computational studies suggest that transition states with lower steric hindrance (e.g., silyl group syn to the smaller substituent) stabilize the Z-isomer. Contradictions in reported selectivity (e.g., Rh vs. Pt catalysts) may arise from solvent polarity effects on transition-state geometry .

Q. How can computational modeling (DFT, MD) predict the reactivity of triethyl(1Z)-1-hexenylsilane in cross-coupling reactions?

Density functional theory (DFT) simulations can model the Si–H bond dissociation energy (~90 kcal/mol) and electron density distribution to predict nucleophilic attack sites . Molecular dynamics (MD) simulations of silane-substrate interactions in solution (e.g., with Pd catalysts) reveal solvent coordination effects on reaction pathways. For example, polar aprotic solvents (DMF) stabilize charged intermediates, accelerating oxidative addition .

Q. What experimental strategies mitigate hydrolysis and oxidative degradation of triethyl(1Z)-1-hexenylsilane during storage and reactions?

- Storage : Use argon-purged containers with molecular sieves (3Å) to prevent moisture ingress .

- Reaction Conditions : Add radical inhibitors (e.g., BHT) to suppress peroxide formation and conduct reactions under Schlenk-line techniques .

- Stability Monitoring : Track Si–H IR absorbance decay over time; >10% loss indicates degradation .

Q. How can contradictory data on silane reactivity in literature be reconciled?

Discrepancies in reported reaction rates or yields often arise from:

- Catalyst Purity : Trace metals in commercial catalysts (e.g., Pt from Karstedt’s catalyst) can alter pathways .

- Solvent Impurities : Residual water in solvents (e.g., THF) accelerates hydrolysis. Karl Fischer titration is recommended for verification .

- Analytical Variability : Differences in NMR integration thresholds or GC-MS ionization efficiency may skew purity assessments .

Methodological Considerations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis Temperature | 60–80°C | |

| Catalyst Loading | 0.5–1.0 mol% Pt | |

| Solvent | Dry Toluene | |

| Storage | Argon, −20°C | |

| Purity Analysis | GC-MS (m/z 214) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.